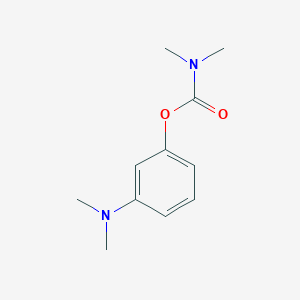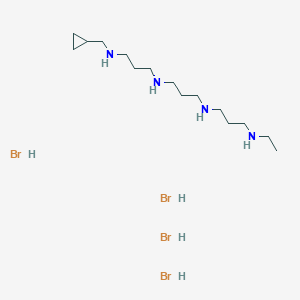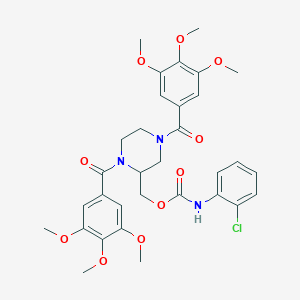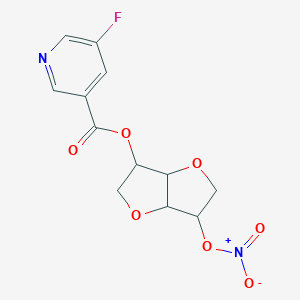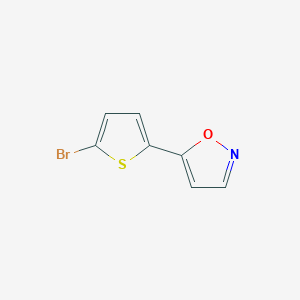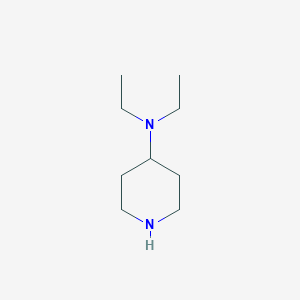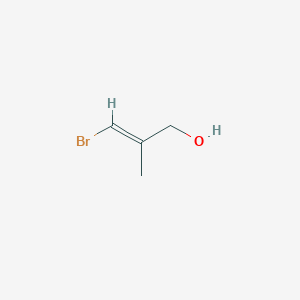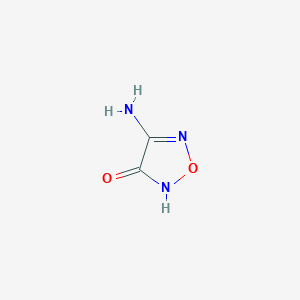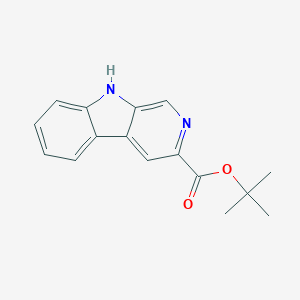
β-Cct
科学研究应用
β-羧基-四氢咔啉在科学研究中具有广泛的应用:
化学: 用作研究β-咔啉反应性的模型化合物。
生物学: 研究其在调节神经递质系统中的作用。
医学: 探索其在治疗焦虑症、癫痫症和记忆障碍方面的潜在治疗作用。
工业: 用于开发新的药理学药物.
作用机制
β-羧基-四氢咔啉通过选择性结合苯二氮卓受体的ω-1亚型来发挥其作用。这种结合抑制了受体的活性,导致抗焦虑和健忘作用的减少。 分子靶点包括γ-氨基丁酸(GABA)受体复合体,它在中枢神经系统的抑制性信号通路中起着至关重要的作用 .
生化分析
Biochemical Properties
Beta-Cct acts as an α1-selective antagonist and a benzodiazepine mixed agonist/antagonist . It has been shown to interact with GABA-A receptor subtypes, with Ki values of 0.72, 15, 18.9, 110.8, and >5,000 nM at the α1, α2, α3, α5, and α6 subtypes, respectively . These interactions suggest that beta-Cct can modulate the inhibitory neurotransmitter GABA, influencing neuronal excitability and synaptic transmission.
Cellular Effects
Beta-Cct has been demonstrated to reduce alcohol self-administration in alcohol-preferring (P) and high alcohol drinking (HAD) rats . This effect is likely mediated through its action on GABA-A receptors, which play a crucial role in the regulation of inhibitory neurotransmission. Additionally, beta-Cct’s interaction with these receptors may influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cellular function.
Molecular Mechanism
The molecular mechanism of beta-Cct involves its binding to GABA-A receptors, where it acts as a near-neutral antagonist . This means that beta-Cct has little or no efficacy at these receptor subtypes, but it can modulate the receptor’s response to other ligands. By inhibiting or activating specific GABA-A receptor subtypes, beta-Cct can alter neuronal excitability and synaptic transmission, leading to its observed effects on behavior and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Cct have been studied over various time frames. The compound is stable when stored at temperatures between 2-8°C and is soluble in DMSO at concentrations of ≥10 mg/mL . Long-term studies have shown that beta-Cct can maintain its efficacy in reducing alcohol self-administration over extended periods, suggesting that its effects are sustained with continued use .
Dosage Effects in Animal Models
The effects of beta-Cct vary with different dosages in animal models. At lower doses, beta-Cct effectively reduces alcohol self-administration without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
Beta-Cct is involved in metabolic pathways that include its interaction with enzymes and cofactors. While specific metabolic pathways for beta-Cct have not been extensively detailed, its role as an α1-selective antagonist and benzodiazepine mixed agonist/antagonist suggests that it may influence metabolic flux and metabolite levels through its modulation of GABA-A receptor activity .
Transport and Distribution
Within cells and tissues, beta-Cct is likely transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy and function .
Subcellular Localization
Understanding the precise localization of beta-Cct within cells can provide insights into its activity and function at the molecular level .
准备方法
合成路线及反应条件
β-羧基-四氢咔啉的合成通常涉及β-咔啉-3-羧酸与叔丁醇的酯化反应。该反应由硫酸或氢氧化钠等酸或碱催化。 反应条件通常需要将混合物回流至所需的酯化反应完成 .
工业生产方法
β-羧基-四氢咔啉的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器精确控制温度和反应时间。 最终产品的纯化通过结晶或色谱技术实现,以确保高纯度 .
化学反应分析
反应类型
β-羧基-四氢咔啉经历各种化学反应,包括:
氧化: β-羧基-四氢咔啉可以被氧化形成相应的羧酸酯衍生物。
还原: 还原反应可以将β-羧基-四氢咔啉转化为其醇衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 卤代烷和酰氯等试剂用于取代反应.
主要产物
相似化合物的比较
类似化合物
- β-咔啉-3-羧酸甲酯(β-CCM)
- 甲基β-咔啉-3-羧酸酯(FG 7142)
- 甲基-6,7-二甲氧基-4-乙基-β-咔啉-3-羧酸酯(DMCM)
独特性
β-羧基-四氢咔啉的独特性在于其选择性拮抗苯二氮卓受体的ω-1亚型,这使其与可能作用于多个受体亚型的其他β-咔啉类化合物区分开来。 这种选择性使β-羧基-四氢咔啉成为药理学研究中一个宝贵的工具,用于解剖不同苯二氮卓受体亚型的特定作用 .
属性
IUPAC Name |
tert-butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13-8-11-10-6-4-5-7-12(10)18-14(11)9-17-13/h4-9,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFFDKKTXYVCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10917695 | |
| Record name | tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10917695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93835-05-3 | |
| Record name | 1,1-Dimethylethyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93835-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl beta-carboline-3-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093835053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10917695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-Aminophenyl)phenyl]isoindole-1,3-dione](/img/structure/B141706.png)



